N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

Kinase inhibitor scaffold Regioisomeric selectivity Thienopyrimidine pharmacophore

N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine (CAS 1094688-86-4; molecular formula C₉H₉N₃S; MW 191.26 g/mol; LogP 2.27) is a heterocyclic amine building block belonging to the thieno[3,2-d]pyrimidine scaffold class. This scaffold is a well-validated ATP-competitive kinase inhibitor pharmacophore, serving as a congener to the classical 4-anilinoquinazoline hinge-binding motif.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
Cat. No. B7863179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylthieno[3,2-d]pyrimidin-4-amine
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=NC3=C2SC=C3
InChIInChI=1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12)
InChIKeyLZGRABYMIRIWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine (CAS 1094688-86-4): Procurement-Grade Thienopyrimidine Building Block for Kinase-Targeted Drug Discovery


N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine (CAS 1094688-86-4; molecular formula C₉H₉N₃S; MW 191.26 g/mol; LogP 2.27) is a heterocyclic amine building block belonging to the thieno[3,2-d]pyrimidine scaffold class . This scaffold is a well-validated ATP-competitive kinase inhibitor pharmacophore, serving as a congener to the classical 4-anilinoquinazoline hinge-binding motif [1]. The compound features a cyclopropyl group at the 4-amine position, leaving the 2-, 6-, and 7-positions available for further functionalization, making it a versatile starting material for parallel library synthesis and structure-activity relationship (SAR) exploration [1].

Why N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine Cannot Be Replaced by Generic Thienopyrimidine Building Blocks


Substituting N-cyclopropylthieno[3,2-d]pyrimidin-4-amine with a generic thienopyrimidine building block (e.g., unsubstituted thieno[3,2-d]pyrimidin-4-amine, thieno[2,3-d] regioisomer, or N-phenyl analog) introduces consequential changes in both physicochemical properties and downstream biological outcomes. The thieno[3,2-d] regioisomer is specifically recognized by kinase ATP-binding pockets, whereas the [2,3-d] isomer exhibits distinct hinge-binding geometry and a different kinase selectivity profile [1]. The N-cyclopropyl group confers a calculated LogP of 2.27 versus LogP 1.85 for the unsubstituted parent amine—a shift that affects membrane permeability and nonspecific protein binding . More critically, the N-cyclopropylthieno[3,2-d]pyrimidin-4-amine core is the essential pharmacophoric substructure of R-253, a potent antiproliferative agent (average EC₅₀ 20 nM across tumor cell lines), and is embedded within clinical-stage kinase inhibitor programs targeting CDK7, JAK1, GSK-3β, and DYRK1A [2][3][4]. Substituting this specific building block with a close analog disrupts the SAR continuity required for these lead series, as detailed in the quantitative evidence below.

N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine: Quantitative Differentiation Evidence for Scientific Procurement


Thieno[3,2-d] vs. Thieno[2,3-d] Regioisomeric Scaffold: Differential Kinase Hinge-Binding Geometry and Validated Biological Output

The thieno[3,2-d]pyrimidine regioisomer is a validated kinase inhibitor scaffold, whereas the thieno[2,3-d] isomer shows a divergent kinase inhibition profile and is less extensively characterized for ATP-competitive kinase binding. In a comprehensive study of 40 tricyclic thieno[3,2-d]pyrimidin-4-amines against five Ser/Thr kinases (CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, CLK1), the N-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine series (4a–j) demonstrated selective CK1 and CLK1 inhibition, achieving nanomolar potency for optimized analogs within the [3,2-d] series [1]. In parallel, thieno[2,3-d]pyrimidin-4-amines have been reported primarily as FGFR1 inhibitors with IC₅₀ values in the micromolar range (best IC₅₀ ≈ 1.8 μM), and their kinome-wide selectivity profile differs markedly from the [3,2-d] scaffold [2]. The [3,2-d] scaffold therefore offers a more extensively validated and kinase-diverse starting point for drug discovery programs.

Kinase inhibitor scaffold Regioisomeric selectivity Thienopyrimidine pharmacophore ATP-competitive inhibitor

N-Cyclopropyl vs. Unsubstituted Thieno[3,2-d]pyrimidin-4-amine: LogP-Driven Permeability and Metabolic Stability Differentiation

The N-cyclopropyl substituent increases calculated LogP from 1.85 (unsubstituted thieno[3,2-d]pyrimidin-4-amine, CAS 16285-74-8) to 2.27 (target compound, CAS 1094688-86-4), an increase of ΔLogP = +0.42 . This shift moves the compound closer to the optimal CNS drug-like LogP range (2–4) and improves predicted passive membrane permeability. The unsubstituted parent (LogP 1.85) falls below this range, suggesting suboptimal permeability for intracellular kinase targets . The cyclopropyl group also introduces conformational constraint relative to freely rotatable N-alkyl substituents (e.g., N-methyl, N-ethyl), which can enhance metabolic stability by reducing N-dealkylation susceptibility [1]. In the R-253 series, the N-cyclopropyl group was found to be critical for antiproliferative activity; replacement with larger N-alkyl groups or N-aryl groups abolished tubulin-binding activity in competitive colchicine-binding assays, demonstrating that the cyclopropyl moiety is not merely a generic alkyl placeholder but a pharmacophoric determinant [1].

Physicochemical property optimization logP permeability metabolic stability building block selection

Direct Synthetic Precursor to R-253: 20 nM Antiproliferative Activity with Clinically Relevant MDR1 Evasion

N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine is the immediate synthetic precursor to R-253 [N-cyclopropyl-2-(6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl)hydrazine carbothioamide], a structurally unique microtubule-destabilizing agent. R-253 exhibited an average EC₅₀ of 20 nmol/L across a spectrum of tumor cell lines in a high-content cell-based screen [1]. Critically, R-253 is not a substrate for the P-glycoprotein 170/MDR1 efflux pump and is not cytotoxic to non-dividing human hepatocytes—two features that differentiate it from clinically used microtubule-targeting agents such as paclitaxel and vinblastine, which are MDR1 substrates and show significant toxicity to non-proliferating cells [1]. R-253 competed with fluorescent-labeled colchicine for tubulin binding (competitive displacement assay), confirming on-target engagement at the colchicine binding site [1]. This evidence establishes the N-cyclopropylthieno[3,2-d]pyrimidin-4-amine core as an essential pharmacophoric substructure for generating tubulin-binding anticancer leads.

Anticancer agent Microtubule destabilizer MDR1 evasion Tubulin binding Thienopyrimidine derivative

2-Chloro vs. 2-Unsubstituted N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine: Divergent LogP and Synthetic Utility Differentiation

The 2-chloro analog (2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine, CAS 1002726-47-7) provides a chlorine handle for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling at the 2-position. However, its calculated LogP of 4.32 is 2.05 units higher than the target compound (LogP 2.27), placing it in a lipophilicity range associated with increased risk of promiscuous binding, poor aqueous solubility, and hERG liability . The target compound, lacking the 2-chloro substituent, offers a cleaner scaffold in the favorable LogP 2–3 range and allows orthogonal functionalization strategies (e.g., direct C–H activation, electrophilic substitution) that are not feasible with the pre-functionalized 2-chloro analog . Additionally, the target compound retains one H-bond donor (N–H at 4-position), whereas the 2-chloro analog is methylated or quaternized at that position in many derivatives, potentially altering kinase hinge-binding interactions .

Building block comparison Synthetic versatility Lipophilicity control Cross-coupling handle

Class-Level Kinase Inhibition Validation: Thieno[3,2-d]pyrimidin-4-amine Scaffold as a Versatile ATP-Competitive Kinase Pharmacophore

The thieno[3,2-d]pyrimidin-4-amine scaffold is validated across multiple kinase targets from independent research programs. Key achievements include: (a) potent CDK7 inhibition with compound 36 (optimized from thieno[3,2-d]pyrimidine core), demonstrating good kinome selectivity in vitro [1]; (b) highly selective JAK1 inhibitors with IC₅₀ values achieving superior JAK1-over-JAK2 selectivity compared to the clinical candidate AZD4205 [2]; (c) potent Tpl2 kinase inhibitors with demonstrated kinome selectivity and Biacore-confirmed target engagement [3]; and (d) the clinical-stage candidate ARN25068, which achieves sub-micromolar triple inhibition of GSK-3β (IC₅₀ = 9.65 nM), FYN (IC₅₀ = 83.0 nM), and DYRK1A (IC₅₀ = 125.5 nM) [4]. These independent validations establish the scaffold as a general-purpose kinase inhibitor starting point applicable across diverse therapeutic areas including oncology, neurodegeneration, and autoimmune disease. No single alternative scaffold (e.g., thieno[2,3-d]pyrimidine, furo[3,2-d]pyrimidine) matches this breadth of target coverage at comparable potency levels [1][2][3][4].

Kinase inhibitor pharmacophore CDK7 inhibitor JAK1 inhibitor Tpl2 inhibitor Structure-activity relationship

N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine: Validated Application Scenarios for Research and Industrial Procurement


Kinase-Focused Fragment-Based and Parallel Library Synthesis for Oncology Drug Discovery

The thieno[3,2-d]pyrimidin-4-amine scaffold has been validated as a general ATP-competitive kinase inhibitor pharmacophore across CDK7, JAK1, Tpl2, CK1, and CLK1, with optimized derivatives achieving nanomolar potency [1][2]. N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine serves as an ideal starting building block for solution-phase parallel synthesis of 2,6,7-trisubstituted libraries via sequential SNAr, Suzuki coupling, and Buchwald-Hartwig amination. Its LogP of 2.27 positions library members within lead-like chemical space, while the cyclopropyl group provides conformational constraint that may improve kinase selectivity compared to freely rotatable N-alkyl substituents. This compound is specifically recommended for kinase inhibitor programs targeting solid tumors and hematological malignancies where validated thieno[3,2-d]pyrimidine leads (CDK7 inhibitor 36, Tpl2 inhibitor series) have demonstrated preclinical efficacy [1].

R-253 Microtubule-Destabilizing Anticancer Lead Optimization Campaigns

For programs targeting microtubule dynamics in cancer, N-cyclopropylthieno[3,2-d]pyrimidin-4-amine provides a direct synthetic entry point to the R-253 series. R-253 demonstrated an average EC₅₀ of 20 nmol/L in tumor cell lines, is not a substrate for the MDR1 efflux pump, and spares non-dividing hepatocytes—a resistance-evasion and safety profile superior to clinically used microtubule agents such as paclitaxel and vinblastine [1]. The target building block enables rapid SAR exploration at the 2-position (via hydrazine carbothioamide linkage as in R-253) and the 6-position (via Suzuki coupling for aryl introduction) to optimize tubulin binding affinity and pharmacokinetic properties. Industrial procurement of this building block is specifically indicated for organizations pursuing MDR1-evading microtubule inhibitors, a high-priority area in oncology drug discovery given the prevalence of P-glycoprotein-mediated clinical resistance [1].

Neurodegenerative Disease Programs Targeting Tau Hyperphosphorylation via Multi-Kinase Inhibition

The thieno[3,2-d]pyrimidin-4-amine scaffold is the core of ARN25068, a clinical-stage triple GSK-3β/FYN/DYRK1A inhibitor with IC₅₀ values of 9.65 nM, 83.0 nM, and 125.5 nM, respectively [1]. ARN25068 reduces tau phosphorylation at multiple epitopes in Tau0N4R-TM-tGFP U2OS cells and promotes tau-stabilized microtubule bundles, providing a mechanistic link to disease-modifying potential in Alzheimer's disease and frontotemporal lobar degeneration (FTLD-tau) [1]. N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine, while not identical to the ARN25068 core (which is a 2,4-diamine derivative), provides the foundational scaffold for CNS-penetrant kinase inhibitor design. Its LogP of 2.27 falls within the optimal CNS drug-like range (2–4), and its low molecular weight (191.26 g/mol) supports further functionalization while maintaining CNS multiparameter optimization (MPO) scores compatible with blood-brain barrier penetration [2][1].

Anti-Infective Drug Discovery: Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibition and h-NTPDase Inhibitor Programs

The thieno[3,2-d]pyrimidin-4-amine scaffold has demonstrated activity against Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd), an attractive drug target for combination therapy targeting mycobacterial energy metabolism. Compound 19 [N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine] achieved ATP IC₅₀ values from 6 to 18 μM against M. bovis BCG, M. tuberculosis H37Rv, and clinical isolate N0145 in the presence of the QcrB inhibitor Q203 [1]. Additionally, selective inhibitors of human NTPDase isozymes (h-NTPDase1, 2, 3, and 8) have been developed from the same scaffold with sub-micromolar IC₅₀ values (0.13–0.62 μM), demonstrating scaffold adaptability beyond kinase inhibition [2]. Procuring N-cyclopropylthieno[3,2-d]pyrimidin-4-amine enables entry into these anti-infective and ectonucleotidase inhibitor programs with a scaffold that has already produced selective, sub-μM tool compounds suitable for target validation and lead optimization [1][2].

Quote Request

Request a Quote for N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.